N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097936-98-4
VCID: VC5828278
InChI: InChI=1S/C17H12N2O3S/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(22-13)12-5-6-21-9-12/h1-7,9-10H,8H2,(H,18,20)
SMILES: C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4)SC=N2
Molecular Formula: C17H12N2O3S
Molecular Weight: 324.35

N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide

CAS No.: 2097936-98-4

Cat. No.: VC5828278

Molecular Formula: C17H12N2O3S

Molecular Weight: 324.35

* For research use only. Not for human or veterinary use.

N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide - 2097936-98-4

Specification

CAS No. 2097936-98-4
Molecular Formula C17H12N2O3S
Molecular Weight 324.35
IUPAC Name N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C17H12N2O3S/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(22-13)12-5-6-21-9-12/h1-7,9-10H,8H2,(H,18,20)
Standard InChI Key OTRHZCYDSLJSPQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4)SC=N2

Introduction

Chemical Structure and Nomenclature

Core Framework

The compound’s backbone consists of a 1,3-benzothiazole ring system, a bicyclic structure comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). At position 6 of the benzothiazole, a carboxamide group (-CONH-) is attached. The amide nitrogen is further substituted with a methylene (-CH2-) linker connected to a 2,3'-bifuran moiety. The bifuran component consists of two fused furan rings (oxygen-containing five-membered aromatic systems) linked at the 2 and 3' positions.

Molecular Formula and Weight

  • Molecular Formula: C17H13N2O3S\text{C}_{17}\text{H}_{13}\text{N}_2\text{O}_3\text{S}

  • Molecular Weight: 337.36 g/mol

This formula aligns with structural analogs such as N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide (C₁₄H₁₃N₃O₂S), though the bifuran system introduces distinct electronic and steric properties.

Synthesis and Characterization

Synthetic Strategies

While no direct synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide has been reported, its preparation likely involves multi-step routes similar to those for related benzothiazole-carboxamide hybrids :

  • Benzothiazole Core Formation:

    • Cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.

  • Carboxamide Introduction:

    • Activation of the benzothiazole-6-carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with a bifuran-methylamine derivative.

  • Bifuran Side Chain Synthesis:

    • Coupling of furan aldehydes or ketones via cross-catalytic methods to construct the 2,3'-bifuran scaffold.

A plausible pathway is illustrated below:

Benzothiazole-6-carboxylic acidSOCl2Acyl chloride[2,3’-bifuran]-5-ylmethylamineTarget compound\text{Benzothiazole-6-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{[2,3'-bifuran]-5-ylmethylamine}} \text{Target compound}

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR would reveal signals for the bifuran protons (δ 6.5–7.5 ppm), methylene linker (δ 3.8–4.2 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS):

    • A molecular ion peak at m/z 337.36 (M+H)⁺ would confirm the molecular formula.

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for the amide C=O (1650–1700 cm⁻¹) and furan C-O (1250–1300 cm⁻¹) .

Research Trends and Comparative Analysis

Recent Advances in Benzothiazole Chemistry

Recent patents highlight methods for synthesizing benzothiazole-carboxamide hybrids. For example, US20160175303A1 details the use of hydrazino-benzothiazoles and aldehydes to generate anti-tubercular agents . Similarly, VulcanChem’s N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide demonstrates the versatility of benzothiazole scaffolds in drug discovery.

Comparative Bioactivity Predictions

PropertyN-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamideN-[2-(3-methyloxazol)ethyl]-benzothiazole-2-carboxamide
Molecular Weight337.36287.34
LogP~2.1 (predicted)1.195
Bioactivity TargetKinase inhibition (predicted)Antimicrobial

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